rel-(1R,3R)-Cyclopent-4-ene-1,3-diol
Overview
Description
rel-(1R,3R)-Cyclopent-4-ene-1,3-diol: is a chiral organic compound with the molecular formula C5H8O2. This compound features a cyclopentene ring with two hydroxyl groups attached at the 1 and 3 positions in a trans configuration. The stereochemistry of this compound is specified by the (1R,3R) notation, indicating the relative configuration of the hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3R)-Cyclopent-4-ene-1,3-diol typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentadiene, a readily available and inexpensive starting material.
Epoxidation: Cyclopentadiene is subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form cyclopentene oxide.
Hydrolysis: The cyclopentene oxide is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-(1R,3R)-Cyclopent-4-ene-1,3-diol can undergo oxidation reactions to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form cyclopentane derivatives with hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated or alkylated cyclopentene derivatives.
Scientific Research Applications
Chemistry: rel-(1R,3R)-Cyclopent-4-ene-1,3-diol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its hydroxyl groups allow for further functionalization, making it a versatile intermediate.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(1R,3R)-Cyclopent-4-ene-1,3-diol depends on its specific application. In general, the compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Cyclopentane-1,3-diol: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclopent-4-ene-1,2-diol: Similar structure but with hydroxyl groups at the 1 and 2 positions.
Cyclopent-4-ene-1,3-dione: Similar structure but with carbonyl groups instead of hydroxyl groups.
Uniqueness: rel-(1R,3R)-Cyclopent-4-ene-1,3-diol is unique due to its specific stereochemistry and the presence of both a double bond and hydroxyl groups. This combination of features makes it a versatile intermediate in organic synthesis and valuable for various scientific research applications.
Properties
IUPAC Name |
(1R,3R)-cyclopent-4-ene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLIBJHDBWKNA-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@@H]1O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.